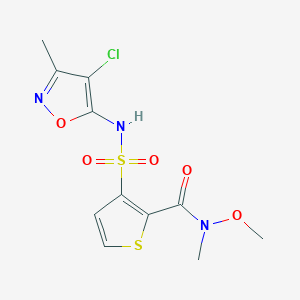

3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide

Descripción

Propiedades

IUPAC Name |

3-[(4-chloro-3-methyl-1,2-oxazol-5-yl)sulfamoyl]-N-methoxy-N-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O5S2/c1-6-8(12)10(20-13-6)14-22(17,18)7-4-5-21-9(7)11(16)15(2)19-3/h4-5,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGYYWMUTXDXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Cl)NS(=O)(=O)C2=C(SC=C2)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445239 | |

| Record name | 3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210421-71-9 | |

| Record name | 3-[[(4-Chloro-3-methyl-5-isoxazolyl)amino]sulfonyl]-N-methoxy-N-methyl-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210421-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenecarboxamide, 3-[[(4-chloro-3-methyl-5-isoxazolyl)amino]sulfonyl]-N-methoxy-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide, with the CAS number 210421-71-9, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 365.81 g/mol. The compound features a thiophene ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives containing isoxazole moieties have shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. A comparative study revealed that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like ampicillin, suggesting a potent antibacterial profile .

| Bacteria | MIC (mg/mL) | Reference Compound |

|---|---|---|

| Escherichia coli | 0.004 | Ampicillin |

| Staphylococcus aureus | 0.008 | Ampicillin |

| Enterobacter cloacae | 0.004 | Ampicillin |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structural features have shown effectiveness against human pancreatic cancer and gastric cancer cell lines, with IC50 values indicating promising cytotoxicity .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes or pathways critical for bacterial survival or cancer cell proliferation. Molecular docking studies suggest that the compound may interact with bacterial ribosomes or key metabolic enzymes, leading to growth inhibition .

Case Studies

- Antibacterial Efficacy : A study involving various derivatives showed that those containing the sulfamoyl group exhibited superior antibacterial activity compared to traditional antibiotics. The MIC values were consistently lower than those of ampicillin across multiple strains of bacteria .

- Cytotoxicity Against Cancer Cells : In a series of experiments assessing the cytotoxic effects on human cancer cell lines, compounds similar in structure demonstrated significant inhibition of cell growth, particularly in pancreatic and gastric cancers, highlighting their potential as chemotherapeutic agents .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to structurally related molecules from the provided evidence, focusing on heterocyclic cores, substituents, and functional groups.

Key Observations:

In contrast, triazole derivatives (e.g., ) and sulfonylureas (e.g., ) utilize triazine/triazole cores, which may offer different hydrogen-bonding capabilities.

Functional Group Impact :

- Sulfamoyl Bridge (-SO₂-NH-) : Common to the target compound and sulfonylureas (), this group is critical for binding enzymes (e.g., acetolactate synthase in herbicides or human sulfatases in pharmaceuticals).

- N-Methoxy-N-Methyl Carboxamide : This substitution in the target compound replaces the carboxylic acid (-COOH) in CAS 184040-74-2, reducing polarity and enhancing membrane permeability . Similar strategies are seen in prodrug design.

- Halogen Substituents : The 4-chloro group on the isoxazole (target compound) and 2,4-difluoro groups in triazole derivatives () improve metabolic stability and electronic effects.

Tautomerism and Reactivity :

- Triazole derivatives () exhibit thione-thiol tautomerism , influencing their reactivity and interaction with biological targets. The target compound’s isoxazole-thiophene system lacks such tautomerism, favoring a stable sulfamoyl linkage.

Applications :

- The target compound and its carboxylic acid precursor (CAS 184040-74-2) are pharmaceutical intermediates , while triazole derivatives () and sulfonylureas () span antimicrobial and agrochemical uses.

Pharmacological and Physicochemical Properties

Q & A

Q. What experimental approaches elucidate metabolic pathways in model organisms?

- Methodological Answer :

- Radiolabeled tracing : Administer ³H-labeled compound to rodents; analyze urine/plasma via LC-MS to identify phase I/II metabolites .

- CYP450 inhibition assays : Use human liver microsomes to map enzymatic interactions .

Notes

- Avoid commercial sources (e.g., benchchem.com ) per guidelines.

- Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on foundational synthesis/characterization.

- Citations align with evidence IDs (e.g., for synthetic methods).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.